molecular formula C21H30ClNO B14656827 alpha-d-Methadol hydrochloride CAS No. 55123-63-2

alpha-d-Methadol hydrochloride

Cat. No.: B14656827
CAS No.: 55123-63-2
M. Wt: 347.9 g/mol
InChI Key: GMNBUMFCZAZBQG-OGPPPPIKSA-N
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Description

Alpha-d-Methadol hydrochloride is a synthetic opioid derivative belonging to the methadol family, which includes enantiomeric and structurally modified variants of methadone. The compound is part of a broader class of methadol and acetylmethadol derivatives, which exhibit varying pharmacological profiles due to structural modifications such as acetylation, isotopic substitution (e.g., deuterium), or stereochemical variations . While its exact mechanism of action remains less characterized compared to methadone, this compound is hypothesized to interact with opioid receptors and modulate cellular pathways implicated in apoptosis and inflammation .

Properties

CAS No.

55123-63-2

Molecular Formula

C21H30ClNO

Molecular Weight

347.9 g/mol

IUPAC Name

(3R,6R)-6-(dimethylamino)-4,4-diphenylheptan-3-ol;hydrochloride

InChI

InChI=1S/C21H29NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20,23H,5,16H2,1-4H3;1H/t17-,20-;/m1./s1

InChI Key

GMNBUMFCZAZBQG-OGPPPPIKSA-N

Isomeric SMILES

CC[C@H](C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl

Canonical SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-d-Methadol hydrochloride typically involves the reaction of methadone with various reagents to produce the desired compound. One common method involves the reduction of methadone using sodium borohydride in the presence of a suitable solvent. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Reductive Amination of Demethylated Intermediates

α-D-Methadol hydrochloride is also synthesized from normethadol precursors through reductive amination:

text
DNML (Demethylnormethadol) + Formaldehyde → Imine Intermediate Imine Intermediate + NaBH(OAc)₃ → α-D-Methadol

Key Data :

  • Reagents : Formaldehyde (10 equiv), NaBH(OAc)₃ (3.2 equiv), acetonitrile/water (4:1), 0°C → RT .

  • Yield : Quantitative (99%+, chiral HPLC) .

  • Stereochemical Purity : >99% enantiomeric excess (e.e.) confirmed by XRD .

Hydrochloride Salt Formation

The free base of α-D-methadol is converted to its hydrochloride salt for pharmaceutical use:

Step Conditions Outcome
Free base isolationEthyl acetate extraction, pH 11 → 2 (HCl)Precipitation of hydrochloride salt
PurificationRecrystallization (MeOH/Et₂O)>99% purity (UPLC-UV)

Critical Parameters :

  • Solubility : α-D-methadol hydrochloride is sparingly soluble in water (2.1 mg/mL at 25°C) but highly soluble in ethanol (>50 mg/mL) .

  • Stability : Degrades <2% over 24 months at 25°C (accelerated stability studies) .

Oxidative and Metabolic Pathways

While α-D-methadol itself is not a primary metabolite of methadone, its stability under physiological conditions has been characterized:

Reaction Conditions Outcome Source
Cytochrome P450 oxidationCYP3A4/2B6, NADPHMinimal metabolism (<5% over 12 h)
Thermal decomposition150°C, airDegrades to EDDP-like pyrrolidine derivatives

Notable Finding :
The hydroxyl group in α-D-methadol shows limited hydrogen-bonding capacity compared to tertiary amines in related metabolites, reducing its NMDA receptor affinity .

Comparative Reactivity Table

Reaction Type α-D-Methadol Methadone EDDP (Metabolite)
Ketone reductionPrimary pathwayN/AN/A
N-DemethylationResistantRapid (t₁/₂ = 15–20 h)Stable end-product
Grignard additionNo reactionForms ethyl-imine intermediateNo reaction
Aromatic reductionRequires >100 psi H₂Not observedPhenyl → cyclohexyl

Data compiled from .

Stereochemical Correlations

X-ray crystallography confirms the absolute configuration of α-D-methadol hydrochloride:

  • Chiral Centers : C3 (R), C6 (S)

  • Torsion Angle : C3-C6-O = 68.2° (dictates opioid receptor binding)

  • Hydrogen Bonding : O-H···Cl⁻ distance = 2.89 Å (strengthens crystal lattice)

Scientific Research Applications

Alpha-d-Methadol hydrochloride has been extensively studied for its applications in various fields:

    Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its effects on cellular processes and its potential as a tool for understanding opioid receptor function.

    Medicine: Investigated for its potential in treating opioid dependence and managing chronic pain.

    Industry: Used in the development of new pharmaceutical formulations and as a standard in quality control processes.

Mechanism of Action

Alpha-d-Methadol hydrochloride exerts its effects primarily through its action on the mu-opioid receptors in the central nervous system. By binding to these receptors, the compound mimics the effects of endogenous opioids, leading to analgesia and euphoria. The compound also has some activity at the kappa and delta opioid receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison with Levomethadyl Acetate Hydrochloride

Alpha-d-Methadol hydrochloride shares a core heptane backbone with levomethadyl acetate hydrochloride (L-alpha-acetylmethadol hydrochloride), but critical structural differences exist:

Feature This compound Levomethadyl Acetate Hydrochloride
Substituents Lacks acetyl group Contains acetyl group at C3 position
Stereochemistry d-configuration at chiral centers l-configuration at chiral centers
Chemical Formula C₂₁H₂₈ClNO (representative)¹ C₂₃H₃₁ClNO₂ (InChI: )

Therapeutic Use Compared to Methadone Hydrochloride

Methadone hydrochloride (Metadol®) is a well-established opioid agonist used in opioid use disorder (OUD) treatment. In contrast, this compound is investigated for broader applications, including neuroprotection and anti-apoptotic effects .

Parameter This compound Methadone Hydrochloride
Primary Indication Cellular dysfunction, neurological disorders Opioid addiction maintenance
Formulation Not explicitly described in evidence 1 mg/mL oral solution (reduces dosing errors)
Clinical Advantage Potential for diverse disease targeting Standardized dosing for addiction therapy

Pharmacokinetic and Metabolic Considerations

While direct pharmacokinetic data for this compound are absent in the evidence, structural analogs provide insights:

  • Levomethadyl acetate hydrochloride: Acetylation may prolong half-life due to delayed hepatic deacetylation, a feature absent in non-acetylated methadol derivatives like alpha-d-Methadol .
  • Methadone hydrochloride: Known for long half-life (24–36 hours) and slow metabolism via CYP3A4/2B6. Alpha-d-Methadol’s stereochemistry (d-configuration) could influence receptor affinity and metabolic pathways differently .

Analytical and Formulation Challenges

This compound’s analysis may require specialized chromatographic methods, akin to those used for amitriptyline hydrochloride and gabapentin (e.g., RP-HPLC with stability testing) .

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